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Compound of Interest

Compound Name: Chloroacetyl-L-valine

CAS No.: 2279-16-5

Cat. No.: B146229 Get Quote

Executive Summary
N-Chloroacetyl-L-valine (N-CA-Val) represents a specialized functional derivative of the

essential amino acid L-valine. Unlike its N-acetyl counterpart, which serves primarily as a

blocked intermediate, the N-chloroacetyl variant introduces an electrophilic

-halocarbonyl "warhead." This specific chemical architecture grants it dual utility: it is a classic
substrate for enzymatic kinetic resolution (producing enantiopure amino acids) and a modern
building block for peptide macrocyclization and covalent inhibitor design.

This guide details the mechanistic principles, synthesis protocols, and experimental workflows

for utilizing N-CA-Val in high-purity biochemical research and drug discovery.

Chemical Profile & Reactivity
The defining feature of N-CA-Val is the activation of the acetyl cap with a chlorine atom. This

modification dramatically alters the electronic properties of the amide and provides a site for

nucleophilic attack.
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Property Specification

CAS Number 2279-16-5 (L-isomer) / 4090-17-9 (DL-mix)

Molecular Formula

Molecular Weight 193.63 g/mol

Reactivity Class
Electrophilic Alkylator (via

)

Stability
Stable in acid; hydrolyzes in strong base or

presence of acylases

Solubility
Soluble in ethanol, DMF, DMSO; mod. soluble in

water

Mechanistic Distinction:

Vs. N-Acetyl-L-Valine: The chloro- substituent decreases the

of the amide proton and allows the molecule to act as an alkylating agent toward thiols
(Cysteine) or imidazoles (Histidine), forming stable thioether or amine linkages.

Application I: Enzymatic Kinetic Resolution
The most historically significant application of N-chloroacetyl derivatives is the industrial and

laboratory-scale production of enantiopure amino acids using Aminoacylase I (EC 3.5.1.14).

Mechanism
Aminoacylase I (typically porcine kidney or Aspergillus origin) exhibits strict stereospecificity. It

hydrolyzes the amide bond of the L-enantiomer exclusively, releasing free L-valine and

chloroacetic acid. The D-enantiomer remains derivatized, allowing for easy physical separation

based on solubility or acidity differences.

Experimental Protocol: Resolution of DL-Valine
Objective: Isolate pure L-Valine from a racemic N-Chloroacetyl-DL-valine mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Substrate: 0.1 M N-Chloroacetyl-DL-valine (adjusted to pH 7.0-7.5 with NaOH).

Enzyme: Aminoacylase I (lyophilized powder).

Buffer: 0.1 M Phosphate buffer containing 0.1 mM

(Activator).

Workflow:

Incubation: Dissolve substrate in buffer at

. Add Aminoacylase I.

Monitoring: Track reaction progress via ninhydrin assay (detects released free amine from L-

Valine).

Termination: Once L-Valine concentration plateaus (theoretical max 50%), heat to

or lower pH to 5.0 to denature enzyme.

Separation:

Acidify mixture to pH 1.5 using HCl.

Extract unreacted N-chloroacetyl-D-valine into ethyl acetate (organic phase).

The aqueous phase contains L-Valine hydrochloride.

Purification: Neutralize aqueous phase and crystallize L-Valine with ethanol.
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Figure 1: Stereoselective hydrolysis workflow for isolating L-Valine.

Application II: Peptide Macrocyclization (RaPID
System)
In modern drug discovery, N-chloroacetyl-L-valine is used as an N-terminal "cap" to initiate

spontaneous macrocyclization. This is critical in technologies like RaPID (Random non-

standard Peptide Integrated Discovery) for generating cyclic peptide libraries.

The "Warhead" Strategy
Initiation: A peptide is synthesized (often via mRNA display or solid-phase synthesis) starting

with N-chloroacetyl-L-valine at the N-terminus.

Cyclization: A downstream Cysteine residue (placed strategically in the sequence) attacks

the chloroacetyl group.

Result: A non-reducible thioether bond forms, locking the peptide into a rigid, macrocyclic

conformation. This improves metabolic stability and binding affinity compared to linear

peptides or disulfide-linked cycles.

Protocol: Solid-Phase N-Terminal Capping
Objective: Cap a resin-bound peptide with N-chloroacetyl-L-valine.
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Coupling: Treat Fmoc-deprotected resin-bound peptide with N-chloroacetyl-L-valine (5 eq),

DIC (5 eq), and Oxyma (5 eq) in DMF for 60 min.

Note: Alternatively, use Chloroacetyl chloride + DIPEA if N-CA-Val is not pre-synthesized,

but using the pre-made amino acid derivative prevents side reactions.

Cyclization (On-Resin or Solution):

Adjust pH to 8.0 (in solution) or use mild base on resin.

The thiol group of the internal Cysteine performs an intramolecular

attack, displacing the chloride.

Validation: Monitor via LC-MS. Look for the mass shift corresponding to HCl loss (mass

remains constant in intramolecular reaction, but retention time shifts significantly due to

conformational constraint).

Linear Peptide Sequence
(N-term Free Amine)

Coupling: N-Chloroacetyl-L-Valine

N-Cl-Ac-Val-Peptide-Cys-...

Spontaneous Cyclization
(pH > 7.5, Thiol attack)

Intramolecular SN2

Cyclic Thioether Peptide
(Stable Macrocycle)
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Figure 2: Formation of stable thioether macrocycles using N-chloroacetyl-L-valine.

Synthesis Protocol: N-Chloroacetyl-L-Valine
For researchers needing to synthesize the starting material de novo.

Reaction Type: Schotten-Baumann Acylation.

Reagents:

L-Valine (10 g, 85 mmol)

Chloroacetyl chloride (11.5 g, 102 mmol)

2M NaOH (aqueous) and 4M HCl.

Step-by-Step Methodology:

Dissolution: Dissolve L-Valine in 2M NaOH (45 mL) and cool to

in an ice bath.

Acylation: Simultaneously add Chloroacetyl chloride (dropwise) and additional 2M NaOH (to

maintain pH ~10-11) over 30 minutes. Vigorous stirring is essential to prevent hydrolysis of

the acid chloride.

Acidification: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully

with 4M HCl to pH 2.0.

Isolation: The product, N-chloroacetyl-L-valine, will precipitate as a white solid or oil.

If oil: Extract with Ethyl Acetate, dry over

, and evaporate.

If solid: Filter and wash with cold water.
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Recrystallization: Purify using Ethyl Acetate/Hexane.

QC Check: Melting point should be

(L-form).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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